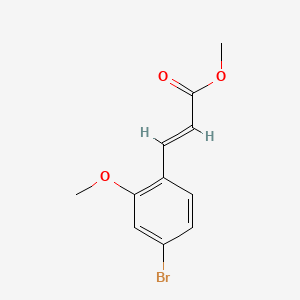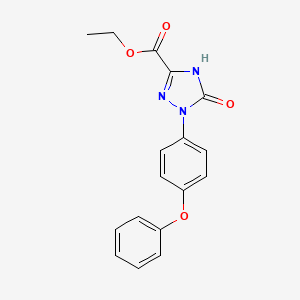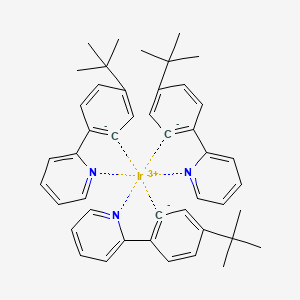
Tris(2-(4-tert-butylphenyl)pyridine)iridium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-(4-tert-butylphenyl)pyridine)iridium typically involves the reaction of iridium trichloride hydrate with 2-(4-tert-butylphenyl)pyridine in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like 2-ethoxyethanol under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired product quality .
化学反应分析
Types of Reactions
Tris(2-(4-tert-butylphenyl)pyridine)iridium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of iridium oxides.
Reduction: Reduction reactions can convert the iridium(III) center to iridium(II) or iridium(I) states.
Substitution: Ligand substitution reactions can occur, where the pyridine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield iridium oxides, while substitution reactions can produce a variety of iridium complexes with different ligands .
科学研究应用
Tris(2-(4-tert-butylphenyl)pyridine)iridium has a wide range of scientific research applications, including:
作用机制
The mechanism of action of Tris(2-(4-tert-butylphenyl)pyridine)iridium involves its ability to act as a phosphorescent emitter. The compound absorbs light and undergoes intersystem crossing to a triplet excited state, which then emits light as it returns to the ground state. This process is highly efficient due to the heavy atom effect of iridium, which enhances spin-orbit coupling and facilitates intersystem crossing . The molecular targets and pathways involved include the interaction of the iridium center with various ligands and substrates, leading to the desired photophysical and catalytic properties .
相似化合物的比较
Tris(2-(4-tert-butylphenyl)pyridine)iridium is unique compared to other similar compounds due to its specific ligand structure and the presence of tert-butyl groups, which enhance its stability and luminescent properties. Similar compounds include:
- Tris(2-phenylpyridine)iridium (Ir(ppy)3)
- Tris(2-(4,6-difluorophenyl)pyridine)iridium (Ir(dFppy)3)
- Tris(2-(2-pyridinyl-κN)-5-(trifluoromethyl)phenyl-κC)iridium (Ir(dF(CF3)ppy)3)
These compounds share similar core structures but differ in their ligand modifications, which result in variations in their photophysical and chemical properties .
属性
分子式 |
C45H48IrN3 |
|---|---|
分子量 |
823.1 g/mol |
IUPAC 名称 |
2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+) |
InChI |
InChI=1S/3C15H16N.Ir/c3*1-15(2,3)13-9-7-12(8-10-13)14-6-4-5-11-16-14;/h3*4-7,9-11H,1-3H3;/q3*-1;+3 |
InChI 键 |
MKIVCTPNMZUZPR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.[Ir+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


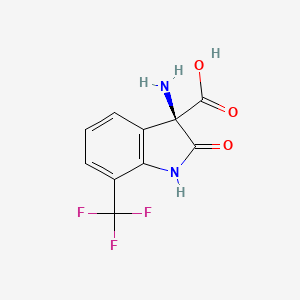
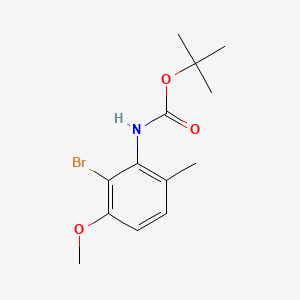
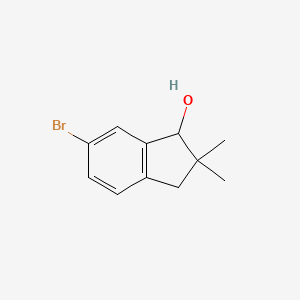
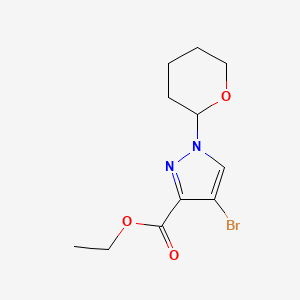
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13909645.png)
![2-[(Methylamino)methyl]pyridin-4-ol](/img/structure/B13909649.png)
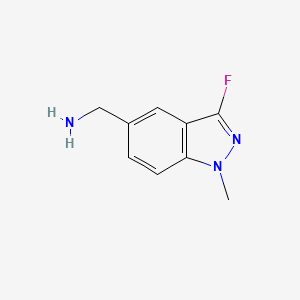

![[2-(Dimethylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B13909667.png)
![O3-benzyl O8-tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13909687.png)

